molecular formula C6H13ClO3S B13187661 1-Methoxy-3-methylbutane-2-sulfonyl chloride

1-Methoxy-3-methylbutane-2-sulfonyl chloride

Cat. No.: B13187661
M. Wt: 200.68 g/mol
InChI Key: CZGXYHKKIDHXJI-UHFFFAOYSA-N
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Description

1-Methoxy-3-methylbutane-2-sulfonyl chloride is an organic compound with the molecular formula C6H13ClO3S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of 1-Methoxy-3-methylbutane-2-sulfonyl chloride typically involves the reaction of 1-Methoxy-3-methylbutane-2-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under controlled conditions to ensure the formation of the sulfonyl chloride derivative. The general reaction is as follows:

1-Methoxy-3-methylbutane-2-sulfonic acid+SOCl21-Methoxy-3-methylbutane-2-sulfonyl chloride+SO2+HCl\text{1-Methoxy-3-methylbutane-2-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 1-Methoxy-3-methylbutane-2-sulfonic acid+SOCl2​→1-Methoxy-3-methylbutane-2-sulfonyl chloride+SO2​+HCl

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Methoxy-3-methylbutane-2-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters, respectively.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The sulfonyl chloride group can be reduced to a sulfinyl or sulfhydryl group under specific conditions.

Common reagents used in these reactions include amines, alcohols, and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

1-Methoxy-3-methylbutane-2-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins and peptides, by introducing sulfonyl groups.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methoxy-3-methylbutane-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The chlorine atom is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical reactions, such as substitution and hydrolysis. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

1-Methoxy-3-methylbutane-2-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:

    Methanesulfonyl chloride (CH3SO2Cl): A simpler sulfonyl chloride used in similar reactions.

    Benzenesulfonyl chloride (C6H5SO2Cl): An aromatic sulfonyl chloride with different reactivity due to the presence of the benzene ring.

    2-Methoxy-3-methylbutane-1-sulfonyl chloride: A structural isomer with the sulfonyl chloride group at a different position.

The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for particular applications in organic synthesis and research.

Properties

Molecular Formula

C6H13ClO3S

Molecular Weight

200.68 g/mol

IUPAC Name

1-methoxy-3-methylbutane-2-sulfonyl chloride

InChI

InChI=1S/C6H13ClO3S/c1-5(2)6(4-10-3)11(7,8)9/h5-6H,4H2,1-3H3

InChI Key

CZGXYHKKIDHXJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(COC)S(=O)(=O)Cl

Origin of Product

United States

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